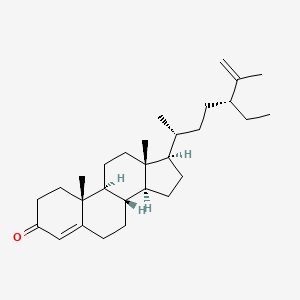

Stigmasta-4,25-dien-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound found in various plant sources. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.

Aplicaciones Científicas De Investigación

Inhibición del virus del síndrome de la mancha blanca (WSSV)

Stigmasta-4,22-dien-3-one ha sido identificado como un posible inhibidor del virus del síndrome de la mancha blanca (WSSV), una enfermedad viral que causa importantes pérdidas económicas en la industria de la cría de camarones . El compuesto exhibió alta energía de enlace cuando se acopló con las proteínas de la envoltura VP28, VP26 y VP24 del virus .

Actividad antiviral

El compuesto ha demostrado actividad antiviral tanto en análisis in vitro como in silico . Se encontró que era eficaz cuando los cangrejos fueron inyectados con un extracto de éter de petróleo de Sargassum wightii (que contiene el compuesto) junto con WSSV .

Diseño e investigación de fármacos

Stigmasta-4,25-dien-3-one juega un papel importante en el diseño e investigación de fármacos, mejorando la tasa de éxito de la detección de fármacos y la investigación de la toxicidad de los fármacos .

Agente antitubercular

Stigmasta-4,22-dien-3-one ha sido identificado como un agente antitubercular . Ha mostrado citotoxicidad contra la línea celular tumoral humana HT1080 .

Conversión en diferentes animales modelo

This compound puede ser convertido en diferentes animales modelo basado en el área de superficie corporal (BSA), lo cual es útil en estudios farmacológicos .

Mecanismo De Acción

Target of Action

Stigmasta-4,25-dien-3-one is an antitubercular agent . It shows cytotoxicity against the human HT1080 tumoral cell line . The primary target of this compound is the HT1080 tumoral cells.

Mode of Action

It is known to exhibit cytotoxicity against the ht1080 tumoral cell line . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death or growth inhibition.

Biochemical Pathways

Given its cytotoxic activity against HT1080 tumoral cells , it is likely that it interferes with pathways critical for cell survival and proliferation

Result of Action

The primary result of this compound’s action is its cytotoxic effect on HT1080 tumoral cells . This leads to the death or growth inhibition of these cells, which could potentially be beneficial in the treatment of diseases characterized by the abnormal growth of similar cell types.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stigmasta-4,25-dien-3-one can be synthesized through the oxidation of stigmasterol, a common phytosterol. The oxidation process typically involves reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). For instance, the oxidation of stigmasterol with PCC yields this compound as one of the products .

Industrial Production:Actividad Biológica

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound belonging to the class of phytosterols. This compound has attracted significant attention due to its diverse biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula: C29H46O

- Molecular Weight: 410.7 g/mol

- CAS Number: 848669-08-9

This compound is structurally similar to cholesterol and is found in various plant sources, including Porcelia macrocarpa and Clerodendrum paniculatum .

Biological Activities

1. Antitubercular Activity

this compound has been identified as an effective antitubercular agent. Its mechanism involves inhibiting the growth of Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .

2. Cytotoxicity Against Tumor Cells

This compound exhibits significant cytotoxic effects against the human HT1080 fibrosarcoma cell line. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells through various biochemical pathways .

3. Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Cell Proliferation Inhibition: The compound inhibits key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

- Apoptosis Induction: It promotes programmed cell death in tumor cells via intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitubercular | Inhibits growth of Mycobacterium tuberculosis | |

| Cytotoxicity | Induces apoptosis in HT1080 tumor cells | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study: Cytotoxic Effects on HT1080 Cells

In a study examining the cytotoxic effects of this compound on HT1080 cells, researchers observed a dose-dependent reduction in cell viability. The compound's ability to trigger apoptosis was confirmed through flow cytometry and caspase activity assays. These findings suggest that this compound may serve as a lead compound for developing new cancer therapeutics .

Additional Research Insights

Further investigations have revealed that this compound possesses antioxidant properties that may contribute to its anti-inflammatory effects. This dual action enhances its potential utility in treating various diseases linked to oxidative stress and inflammation .

Propiedades

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJSEAGAJKMVBJ-XJZKHKOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Where has Stigmasta-4,25-dien-3-one been found in nature?

A1: this compound has been isolated from the branches of the Porcelia macrocarpa plant []. It has also been identified as a constituent of Clerodendrum paniculatum [].

Q2: Is this compound a novel compound?

A2: While this compound itself is not a newly discovered compound, a closely related compound, (22E)-Stigmasta-4,22,25-trien-3-one, found alongside this compound in Porcelia macrocarpa, is reported as a new steroid [].

Q3: What techniques were used to identify this compound in these plants?

A3: The researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound []. They compared the data obtained with existing literature on similar compounds to confirm its identity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.